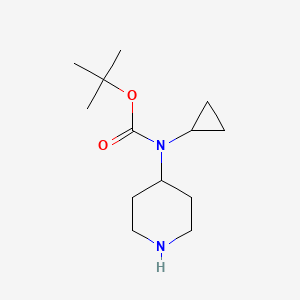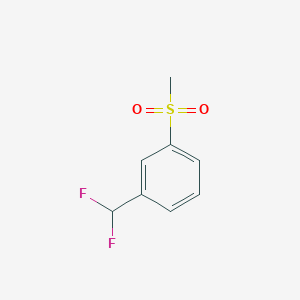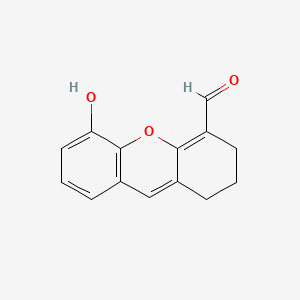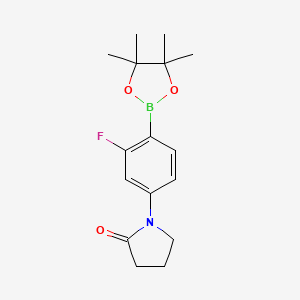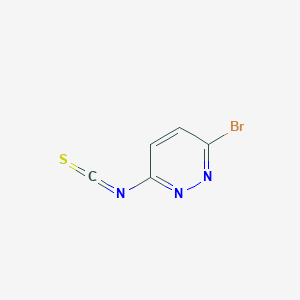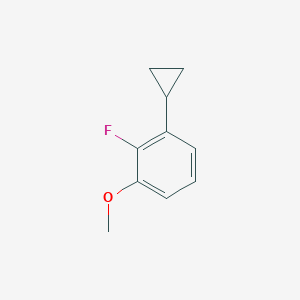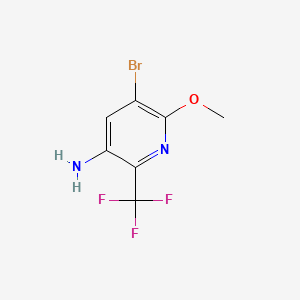
3-Amino-5-bromo-6-methoxy-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-6-methoxy-2-(trifluoromethyl)pyridine is a heterocyclic organic compound with a pyridine ring substituted with amino, bromo, methoxy, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-bromo-6-methoxy-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common route starts with the bromination of 6-methoxy-2-(trifluoromethyl)pyridine, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 3-amino-5-bromo-6-methoxy-2-(trifluoromethyl)pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
- 3-Amino-5-bromo-2-(trifluoromethyl)pyridine
- 3-Amino-6-methoxy-2-(trifluoromethyl)pyridine
- 5-Bromo-6-methoxy-2-(trifluoromethyl)pyridine
Uniqueness: 3-Amino-5-bromo-6-methoxy-2-(trifluoromethyl)pyridine is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups can influence its reactivity and interactions with other molecules.
This compound’s unique structure makes it a valuable tool in various scientific research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H6BrF3N2O |
|---|---|
Poids moléculaire |
271.03 g/mol |
Nom IUPAC |
5-bromo-6-methoxy-2-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H6BrF3N2O/c1-14-6-3(8)2-4(12)5(13-6)7(9,10)11/h2H,12H2,1H3 |
Clé InChI |
GAPSAELQBCAWIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=N1)C(F)(F)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate](/img/structure/B15336317.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
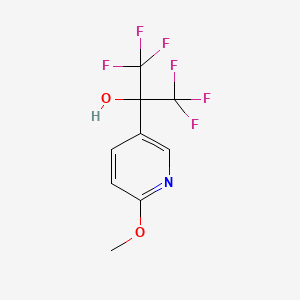


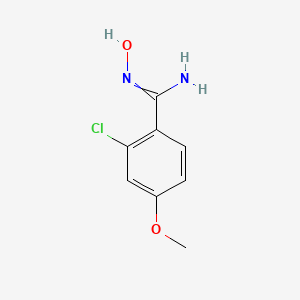
![1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone](/img/structure/B15336364.png)
